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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577

Technical Guide: 1-Bromo-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical
formula CeHs3BrINO:. Its structure, featuring a benzene ring substituted with a bromine atom,
an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic
synthesis. The presence of multiple reactive sites allows for diverse chemical transformations,
making it an attractive building block for the synthesis of complex molecules in the
pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a
comprehensive overview of the known physical and chemical properties of 1-Bromo-2-iodo-4-
nitrobenzene and its isomers, along with a proposed synthetic protocol and an analysis of its
expected reactivity.

Physicochemical Properties

Direct experimental data for the physical properties of 1-Bromo-2-iodo-4-nitrobenzene (CAS:
63037-63-8) are not readily available in the reviewed literature. However, data for its isomers
and related compounds can provide useful estimations.

General Identifiers for 1-Bromo-2-iodo-4-nitrobenzene
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Property Value Source
CAS Number 63037-63-8 [1]
Molecular Formula CeH3BrINO2 [1]
Molecular Weight 327.9 g/mol [1]

1-bromo-2-iodo-4-
IUPAC Name ) [1]
nitrobenzene

SMILES O=--INVALID-LINK--[O-] [1]
) 95% (as commercially
Purity ) [1]
available)

Physical Properties of Isomers and Related Compounds

The following tables summarize the available physical property data for isomers of 1-Bromo-2-
iodo-4-nitrobenzene. This data can be used to estimate the properties of the target

compound.
Melting Point Boiling Point Density
Compound CAS Number
(°C) (°C) (g/lcm?)
1-Bromo-4-iodo- 296.8 £ 20.0 at
) 713512-18-6 N/A 2.3+01
2-nitrobenzene 760 mmHg
4-Bromo-1-iodo-
) 112671-42-8 N/A N/A N/A
2-nitrobenzene
4-Bromo-2-iodo-
_ 343864-78-8 N/A N/A N/A
1-nitrobenzene
1-Bromo-4-
) 586-78-7 124-126 255-256 N/A
nitrobenzene
1-lodo-4- 289 at 772
_ 636-98-6 171-173 N/A
nitrobenzene mmHg

Solubility
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Experimental solubility data for 1-Bromo-2-iodo-4-nitrobenzene is not available. However,
based on the properties of related compounds such as 1-bromo-2-nitrobenzene and 1-iodo-4-
nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic
solvents like acetone, chloroform, and benzene.[2][3]

Chemical Properties and Reactivity

The chemical reactivity of 1-Bromo-2-iodo-4-nitrobenzene is dictated by the electronic effects
of its three substituents on the aromatic ring.

» Nitro Group (-NOz2): The nitro group is a strong electron-withdrawing group, which
deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming
electrophiles to the meta position.[4][5] It also activates the ring towards nucleophilic
aromatic substitution, particularly at the ortho and para positions.

e Halogens (-Br, -1): Bromine and iodine are also deactivating groups due to their inductive
electron withdrawal. However, they are ortho, para-directors for electrophilic substitution
because of resonance effects where their lone pairs can stabilize the arenium ion
intermediate.[4]

The interplay of these effects suggests that the positions on the ring will have varied reactivity.
The carbon atoms ortho and para to the nitro group are expected to be the most susceptible to
nucleophilic attack.

Experimental Protocols
Proposed Synthesis of 1-Bromo-2-iodo-4-nitrobenzene

A plausible synthetic route to 1-Bromo-2-iodo-4-nitrobenzene is via a Sandmeyer reaction, a
well-established method for the conversion of an aryl amine to an aryl halide through a
diazonium salt intermediate.[2][6] The logical starting material for this synthesis would be 2-
bromo-4-iodoaniline.

Reaction Scheme:
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2-bromo-4-iodoaniline

Diazotization

NaNO2, H2S04
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CuBr, HBr

» Diazonium Salt

Sandmeyer Reaction
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Proposed Synthesis Workflow.

Materials:

e 2-Bromo-4-iodoaniline

e Concentrated Sulfuric Acid (H2S0Oa4)

e Sodium Nitrite (NaNO2)

e Cuprous Bromide (CuBr)

e Hydrobromic Acid (HBr, 48%)

e Ice

e Deionized Water

» Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

e Sodium Bicarbonate (NaHCOs) solution

e Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

o Diazotization:
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o In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-
bromo-4-iodoaniline in a mixture of concentrated sulfuric acid and water.

o Maintain the temperature between 0 and 5 °C.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline
solution. The temperature must be kept below 5 °C to prevent the decomposition of the
diazonium salt.

o Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full
formation of the diazonium salt.

Sandmeyer Reaction:

[¢]

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

[e]

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous
stirring.

[e]

Effervescence (evolution of nitrogen gas) should be observed.

o

After the addition is complete, allow the reaction mixture to warm to room temperature and
then gently heat it (e.g., in a 50-60 °C water bath) until the gas evolution ceases.

Work-up and Purification:

o Cool the reaction mixture to room temperature and extract the product with an organic
solvent.

o Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to
neutralize any remaining acid, and then again with water.

o Dry the organic layer over anhydrous magnesium sulfate.

o Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography.

Spectroscopic Characterization

While experimental spectra for 1-Bromo-2-iodo-4-nitrobenzene are not available, the
expected spectral characteristics can be predicted based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

N-O asymmetric stretching: A strong band in the region of 1510-1600 cm~1.[7]

N-O symmetric stretching: A strong band in the region of 1325-1385 cm~1.[7]

Aromatic C-H stretching: Bands above 3000 cm~1.

Aromatic C=C stretching: Bands in the 1400-1600 cm~! region.

C-Br and C-I stretching: Bands in the fingerprint region below 1000 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum will show signals for the three aromatic protons. The chemical shifts
will be influenced by the electron-withdrawing nitro group and the halogens. The protons
ortho to the nitro group will be the most deshielded and appear at the highest chemical shift
(likely > 8.0 ppm).

e 13C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atom
attached to the nitro group will be significantly deshielded. The carbons bonded to the
halogens will also show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M*) corresponding to the molecular weight
of the compound (327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic
of a compound containing one bromine atom (*°*Br and 8Br in an approximate 1:1 ratio).
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Fragmentation patterns would likely involve the loss of the nitro group (NO:z) and the halogen
atoms.

Biological Activity

There is no specific information available in the searched literature regarding the biological
activity or signaling pathways of 1-Bromo-2-iodo-4-nitrobenzene. However, many
nitroaromatic compounds are known to exhibit a wide range of biological activities. For
instance, some nitro-substituted compounds have been investigated for their antibacterial,
antifungal, and anticancer properties.[8][9] The biological activity of such compounds is often
related to the reduction of the nitro group within cells, which can lead to the formation of
reactive oxygen species and cellular damage. Any investigation into the biological effects of 1-
Bromo-2-iodo-4-nitrobenzene would be novel research.

Logical Relationships in Synthesis

The synthesis of 1-Bromo-2-iodo-4-nitrobenzene involves a logical sequence of reactions,
starting from a suitable aniline precursor. The key transformation is the Sandmeyer reaction,
which itself is a multi-step process.
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Logical Flow of the Proposed Synthesis.

Conclusion

1-Bromo-2-iodo-4-nitrobenzene is a compound with significant potential as a synthetic
intermediate. While detailed experimental data on its physical and chemical properties are
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currently scarce in the public domain, this guide provides a comprehensive overview based on
the available information for its isomers and related compounds. The proposed synthetic
protocol offers a viable route for its preparation, enabling further research into its properties and
applications. Future experimental studies are needed to fully characterize this compound and
unlock its potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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